molecular formula C15H13ClO3 B14039140 Methyl 5-(benzyloxy)-2-chlorobenzoate

Methyl 5-(benzyloxy)-2-chlorobenzoate

Cat. No.: B14039140
M. Wt: 276.71 g/mol
InChI Key: XSGPINKATKEQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(benzyloxy)-2-chlorobenzoate is a chemical compound with the molecular formula C15H13ClO3 and a molecular weight of 276.72 g/mol . As a benzoate ester derivative featuring both a benzyloxy protecting group and a chloro substituent, this compound serves as a valuable synthetic intermediate and molecular building block in organic chemistry and pharmaceutical research . Compounds with this core structure are frequently employed in the synthesis of more complex molecules. For instance, structurally similar benzyloxy-substituted benzoate esters are utilized in the development of chromane and chromanone derivatives, which are scaffolds investigated for their potential as inhibitors of salicylate synthase (MbtI) from Mycobacterium tuberculosis . Furthermore, such protected benzoate intermediates are common in the exploration of novel pyridinone derivatives with potential antimalarial and anticancer activities, highlighting their role in early-stage drug discovery . Researchers value this compound for its utility in multi-step synthetic routes, where the benzyl group can serve as a protecting group for a phenolic hydroxyl, and the ester function provides a handle for further functionalization. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

methyl 2-chloro-5-phenylmethoxybenzoate

InChI

InChI=1S/C15H13ClO3/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

XSGPINKATKEQCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Esterification of 5-Hydroxy-2-chlorobenzoic Acid

The initial step is the conversion of 5-hydroxy-2-chlorobenzoic acid to its methyl ester. This is commonly achieved via acid-catalyzed esterification using methanol and a catalytic amount of sulfuric acid under reflux conditions.

General Procedure:

  • Dissolve 5-hydroxy-2-chlorobenzoic acid (1 equivalent) in methanol.
  • Add catalytic sulfuric acid (approximately 3 mL per 60 mL methanol).
  • Reflux the mixture overnight.
  • Concentrate under reduced pressure.
  • Extract with ethyl acetate, wash with saturated sodium bicarbonate and brine.
  • Dry over anhydrous sodium sulfate and concentrate to yield methyl 5-hydroxy-2-chlorobenzoate.

This method yields the methyl ester in good to excellent yields (typically 80-90%) as reported in analogous systems.

Benzylation of the Hydroxy Group

The hydroxy group at position 5 is protected via benzylation to form the benzyloxy substituent. This is crucial to prevent side reactions during subsequent chlorination.

Typical Benzylation Procedure:

  • Dissolve methyl 5-hydroxy-2-chlorobenzoate in acetone.
  • Add potassium carbonate (2.25 equivalents) as a base.
  • Add benzyl bromide (2.25 equivalents).
  • Reflux the mixture for approximately 10 hours.
  • Filter off solids, wash with acetone, and concentrate under reduced pressure.
  • Purify the product by precipitation from petrol ether after ultrasonic treatment.

This procedure affords this compound with yields ranging from 50% to 80%, depending on reaction conditions and purity of reagents.

Selective Chlorination at the 2-Position

Selective chlorination to introduce the chlorine atom at the 2-position (ortho to the ester group) can be achieved using electrophilic chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide (NCS) in the presence of catalysts or acids.

Chlorination Conditions:

  • Dissolve methyl 5-(benzyloxy)benzoate in an appropriate solvent (e.g., dichloromethane or acetic acid).
  • Add chlorinating agent (e.g., sulfuryl chloride) slowly at low temperature.
  • Use an acid catalyst if necessary to enhance selectivity.
  • Monitor reaction progress by TLC or HPLC.
  • Work up by quenching with water and extraction.

The chlorination step is sensitive and requires careful control to avoid poly-chlorination or degradation of the ester functionality.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes Source
Esterification 5-hydroxy-2-chlorobenzoic acid, MeOH, H2SO4, reflux overnight 80-90 Acid-catalyzed Fischer esterification
Benzylation Benzyl bromide, K2CO3, acetone, reflux 10 h 50-80 Protection of hydroxy group as benzyloxy
Chlorination Sulfuryl chloride or NCS, acid catalyst, DCM or AcOH, low temp Variable Selective 2-position chlorination

Research Findings and Notes

  • The esterification step is well-established and efficient, providing a clean methyl ester intermediate suitable for further functionalization.
  • Benzylation using benzyl bromide and potassium carbonate in acetone is a robust method for hydroxy protection, yielding stable benzyloxy derivatives essential for selective chlorination.
  • Chlorination is the most delicate step, requiring precise conditions to ensure regioselectivity and prevent over-chlorination. Acid catalysis and solvent choice critically influence the outcome.
  • The overall synthetic route is modular, allowing for scale-up and adaptation to related substituted benzoates.
  • Spectroscopic characterization (1H NMR, 13C NMR) and chromatographic purity assessments are standard to confirm structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzyloxy)-2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(benzyloxy)-2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(benzyloxy)-2-chlorobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

A systematic comparison with structurally related compounds highlights key differences in electronic effects, steric hindrance, and applications.

2.1. Substituent Effects and Reactivity
Compound Name Substituents Molecular Weight (g/mol) Electronic Effects Key Applications References
Methyl 5-(benzyloxy)-2-chlorobenzoate 2-Cl, 5-OCH₂C₆H₅ 276.72 – Cl (EWG), –OCH₂C₆H₅ (moderate EDG via resonance) Drug intermediates, protecting groups
Methyl 2-chlorobenzoate (M2CB) 2-Cl 170.59 – Cl (EWG); ring deactivation Solvent, polymer additives
Methyl 5-chloro-2-[(2-chlorophenyl)methoxy]benzoate 2-Cl, 5-OCH₂(2-ClC₆H₄) 311.16 – 2-Cl (EWG), –OCH₂(2-ClC₆H₄) (steric hindrance + weak EDG) Antimicrobial agents
Methyl 5-chloro-2-hydroxybenzoate 2-OH, 5-Cl 186.58 – OH (strong EDG, H-bond donor), –Cl (EWG); high acidity Antiseptics, dyes
Methyl 5-chloro-2-methoxybenzoate 2-OCH₃, 5-Cl 200.62 – OCH₃ (strong EDG), –Cl (EWG); activated ring at 4/6 positions Herbicide intermediates
Methyl 2-amino-5-chlorobenzoate 2-NH₂, 5-Cl 185.61 – NH₂ (strong EDG), –Cl (EWG); highly reactive toward electrophiles Quinazolinone synthesis, drug candidates
Methyl 5-chloro-2-nitrobenzoate 2-NO₂, 5-Cl 215.59 – NO₂ (strong EWG), –Cl (EWG); ring deactivation Explosives, dye precursors
Methyl 2-chloro-5-formylbenzoate 2-Cl, 5-CHO 198.60 – CHO (EWG), –Cl (EWG); reactive aldehyde for cross-coupling Polymer crosslinkers
2.2. Solubility and Physicochemical Properties
  • Hydroxy vs. Methoxy Groups : Methyl 5-chloro-2-hydroxybenzoate exhibits higher water solubility due to hydrogen bonding (pKa ~3.5 for –OH) compared to the lipophilic benzyloxy group in the target compound .
  • Benzyloxy vs. Chlorophenyl Methoxy : The 2-chlorophenyl methoxy group in Methyl 5-chloro-2-[(2-chlorophenyl)methoxy]benzoate increases steric bulk and lipophilicity (logP ~3.8 vs. ~2.9 for the target compound), impacting membrane permeability in drug design .
  • Amino Substitution: Methyl 2-amino-5-chlorobenzoate’s –NH₂ group enhances solubility in polar aprotic solvents (e.g., DMF) but reduces stability under acidic conditions .

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